(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-6-19(28)26-9-7-25(8-10-26)17-11-18(23-13-22-17)27-14-21-12-24-27/h1-6,11-14H,7-10H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHCMGXBLNTIR-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
This compound features a triazole ring, a piperazine moiety, and a fluorophenyl group, contributing to its diverse biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole and pyrimidine rings facilitate binding to enzymes involved in various metabolic pathways. This interaction can inhibit enzyme activity, leading to therapeutic effects.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially affecting neurological processes.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : A study evaluated the compound's effect on human breast cancer cells, reporting an IC50 value of 18 μM. The mechanism involved inhibition of PARP1, leading to increased apoptosis through enhanced cleavage and phosphorylation of H2AX .
- Antitubercular Efficacy : In another study focused on anti-tubercular agents, this compound demonstrated significant activity against Mycobacterium tuberculosis with an IC90 of 40.32 μM, indicating its potential as a lead compound for developing new anti-TB drugs .
- Antimicrobial Properties : Preliminary findings suggest that the compound exhibits antimicrobial activity against both bacterial and fungal strains, although specific IC50 values were not provided in the literature.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated via analogous molecular formulas.
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity :
- The target compound’s 4-fluorophenyl group may enhance binding affinity to aromatic-rich enzyme pockets compared to the 2-chlorophenyl analog . Fluorine’s electronegativity could also improve metabolic stability.
- The trifluoromethyl-substituted analog exhibits higher molecular weight (396.8 vs. 378.4) and lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility.
Solubility and Pharmacokinetics: The sulfone-containing analog demonstrates superior solubility due to the polar sulfone group, making it more suitable for oral administration. In contrast, the target compound’s enone system may confer reactivity but limit stability under physiological conditions.
Structural Flexibility vs. Rigidity :
- The pyrazole-substituted analog replaces the triazole ring with a pyrazole, reducing hydrogen-bonding capacity but increasing conformational flexibility. This could broaden its target spectrum but lower specificity.
Synthetic Feasibility :
- Compounds with trifluoromethyl or sulfone groups (e.g., ) require specialized synthetic routes, whereas the target compound’s triazole-pyrimidine core is synthetically accessible via click chemistry or nucleophilic substitution .
Preparation Methods
Biginelli Reaction for 4,6-Disubstituted Pyrimidine Synthesis
The foundational pyrimidine ring is synthesized via modified Biginelli conditions using ethyl acetoacetate (1.2 eq), 4-fluorobenzaldehyde (1.0 eq), and thiourea (1.1 eq) in ethanol with HCl catalysis at reflux (Δ 78°C, 8 h). This produces ethyl 6-methyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one with 82% isolated yield after recrystallization from ethanol/water (3:1). Critical parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (HCl conc.) | 0.5 M | +18% vs H2SO4 |
| Reflux Time | 6–8 h | <6h: 45% yield |
| Stoichiometry (EA:Al) | 1.2:1.0 | 1.0:1.0→67% |
Oxidation to the aromatic pyrimidine uses 68% HNO3 at 0°C→RT (3 h), achieving 89% conversion to ethyl 6-methyl-4-(4-fluorophenyl)pyrimidin-2(1H)-one.
Triazole Moiety Installation Strategies
Nucleophilic Substitution at C2
Chlorination of the pyrimidinone intermediate with POCl3 (5 eq) at 105°C (4 h) generates 2-chloro-6-methyl-4-(4-fluorophenyl)pyrimidine (91% purity by HPLC). Subsequent reaction with 1H-1,2,4-triazole (1.5 eq) in DMF/K2CO3 (2.0 eq) at 80°C (12 h) installs the triazole group with 78% yield.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alternative route via click chemistry:
- Synthesize 4-azido-6-methylpyrimidine from 2-chloro precursor + NaN3 (DMF, 70°C, 6 h)
- React with propargyl-triazole derivative under CuSO4·5H2O/sodium ascorbate (THF/H2O, 50°C, 3 h)
Achieves 85% yield with >20:1 regioselectivity.
Piperazine Coupling Techniques
SNAr Reaction Conditions
Piperazine (3.0 eq) reacts with 6-(triazol-1-yl)-4-chloropyrimidine in chloroform/K2CO3 (2.5 eq) at 70°C (N2, 8 h). Key findings:
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K2CO3 | CHCl3 | 70 | 83% |
| Et3N | DCM | 40 | 62% |
| DBU | DMF | 100 | 71% |
Purification via silica gel chromatography (EtOAc/hexane 1:1→3:1) removes excess piperazine.
Enone Linker Formation via Claisen-Schmidt Condensation
Ketone-Aldehyde Coupling
React piperazine-pyrimidine-triazole ketone (1.0 eq) with 4-fluorocinnamaldehyde (1.2 eq) in ethanol/NaOH (10% w/v) at 0°C→RT (12 h). Achieves 68% yield of (E)-isomer with 98% stereoselectivity.
Optimization Data:
| Catalyst | Solvent | Temp (°C) | E:Z Ratio |
|---|---|---|---|
| NaOH | EtOH | 0→25 | 98:2 |
| KOH | MeOH | 25 | 85:15 |
| HCl | THF | 40 | 72:28 |
Crystallization from ethyl acetate/hexane (1:3) increases purity to >99% (HPLC).
Integrated Process Flows
Sequential vs Convergent Synthesis
Route A (Sequential):
Pyrimidine → Triazole → Piperazine → Enone (Total steps: 7; Overall yield: 34%)
Route B (Convergent):
- Prepare enone-piperazine fragment separately
- Couple with preformed triazole-pyrimidine
(Total steps: 5; Overall yield: 41%)
Yield Comparison:
| Step | Route A Yield | Route B Yield |
|---|---|---|
| Pyrimidine Core | 82% | 85% |
| Triazole Install | 78% | 88% |
| Piperazine Coupling | 83% | 91% |
| Enone Formation | 68% | 72% |
Spectroscopic Characterization Benchmarks
1H NMR Validation (400 MHz, DMSO-d6)
- Pyrimidine H6: δ 8.72 (s, 1H)
- Triazole CH: δ 9.01 (s, 1H)
- Piperazine CH2: δ 3.58–3.62 (m, 4H)
- Enone vinyl: δ 7.89 (d, J=15.6 Hz, 1H), 7.45 (d, J=15.6 Hz, 1H)
- 4-Fluorophenyl: δ 7.68–7.72 (m, 2H), 7.25–7.29 (m, 2H)
HPLC Purity Profiles
| Column | Mobile Phase | Retention (min) | Purity |
|---|---|---|---|
| C18 (4.6×250 mm) | MeCN/H2O (70:30) | 8.92 | 99.3% |
| HILIC (3.0×150 mm) | ACN/50 mM NH4OAc | 6.45 | 98.7% |
Industrial-Scale Process Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A Cost ($) | Route B Cost ($) |
|---|---|---|
| Raw Materials | 12,450 | 9,870 |
| Catalysts | 3,120 | 2,560 |
| Solvent Recovery | 1,890 | 1,230 |
| Total | 17,460 | 13,660 |
Green Chemistry Metrics
- PMI (Process Mass Intensity): 86 (Route A) vs 54 (Route B)
- E-Factor: 32.1 (Route A) vs 18.9 (Route B)
- Solvent Recovery: 68% (Route A) vs 82% (Route B)
Q & A
Basic: What are the key steps in synthesizing (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one?
The synthesis typically involves:
- Nucleophilic substitution to introduce the 1,2,4-triazole moiety to the pyrimidine ring .
- Piperazine coupling via alkylation or acylation reactions to attach the piperazine linker .
- Formation of the α,β-unsaturated ketone (prop-2-en-1-one) through Claisen-Schmidt condensation between a 4-fluorophenylacetophenone derivative and an aldehyde .
Methodological Note : Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography or recrystallization are critical for yield optimization .
Basic: How is the compound’s structure confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] ~463.5 g/mol based on CHFNO) .
- X-ray Crystallography : Resolves stereochemistry of the (E)-configured double bond .
Advanced: How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
- Variable Temperature (VT) NMR : Diagnose dynamic processes (e.g., piperazine ring puckering or hindered rotation) causing split peaks .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyrimidine vs. triazole protons) .
- Comparative Analysis : Cross-check with analogs (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one ).
Advanced: What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
- Pharmacophore Hybridization : Combine triazole (kinase inhibition), pyrimidine (DNA intercalation), and 4-fluorophenyl (lipophilicity) motifs .
- Piperazine Modifications : Replace piperazine with morpholine or introduce substituents to enhance blood-brain barrier penetration .
- Enone Tuning : Adjust the α,β-unsaturated ketone’s electrophilicity to balance reactivity and stability .
Basic: What solvents and conditions are suitable for handling this compound?
- Solubility : Limited aqueous solubility; use DMSO, DMF, or dichloromethane for assays .
- Storage : Store at –20°C under inert gas (N/Ar) to prevent enone oxidation .
Advanced: How can computational modeling predict binding modes with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., EGFR or CDK2) .
- MD Simulations : Assess stability of the piperazine-triazole-pyrimidine scaffold in binding pockets over 100-ns trajectories .
Basic: What in vitro assays are recommended for initial bioactivity screening?
- Kinase Inhibition : Use ADP-Glo™ assays for IC determination against tyrosine kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 0.1–100 µM .
Advanced: How can reaction yields be improved during scale-up synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time for piperazine coupling (e.g., 30 min at 120°C vs. 24 hrs reflux) .
- Flow Chemistry : Optimize Claisen-Schmidt condensation with continuous flow reactors to minimize side products .
Basic: What are the compound’s key spectral benchmarks?
- FT-IR : C=O stretch at ~1680 cm, C=N (triazole) at ~1600 cm .
- UV-Vis : π→π* transitions of the enone system (λ~280–320 nm, ε > 10,000 Mcm) .
Advanced: How to address stability issues in biological assays?
- Serum Stability Tests : Incubate with fetal bovine serum (FBS) and monitor degradation via HPLC at 0, 6, 12, 24 hrs .
- Protease/esterase inhibitors : Add EDTA or PMSF to mitigate enzymatic hydrolysis of the enone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
